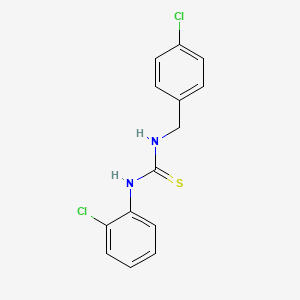![molecular formula C13H17Cl2N3OS B5723608 N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its antioxidant properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 302.23 g/mol. DMTU has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
作用机制
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It has been shown to protect against oxidative damage to DNA, lipids, and proteins, which can lead to various diseases and conditions. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, protecting against DNA damage, and inhibiting inflammation. It has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has potential applications in the treatment of various diseases and conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has several advantages for use in lab experiments, including its high solubility in water and its ability to scavenge free radicals and ROS. However, its use is limited by its potential toxicity at high doses and its potential to interfere with other biochemical processes in the body.
未来方向
There are several future directions for research on N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, including further studies on its potential applications in cancer research and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage and administration methods for N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, as well as its potential side effects and interactions with other drugs. Further studies are also needed to determine the long-term effects of N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea use and its potential for use as a therapeutic agent in humans.
合成方法
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenyl isocyanate with morpholine in the presence of a catalyst, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain pure N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea.
科学研究应用
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its antioxidant properties and has been shown to have a wide range of potential applications in scientific research. It has been used in studies on oxidative stress, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3OS/c14-10-1-2-12(11(15)9-10)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFKRTWTZWZHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)
![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)